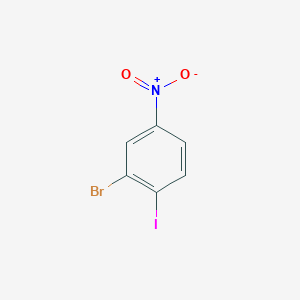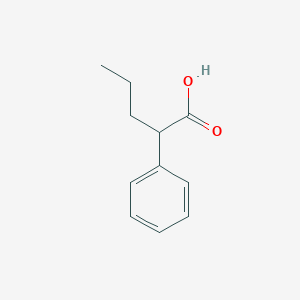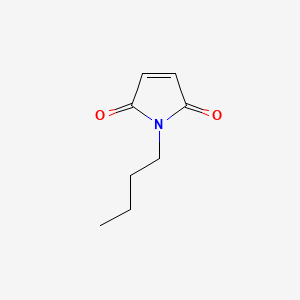
1-Butylpiperazine
Übersicht
Beschreibung
1-Butylpiperazine is an organic compound with the chemical formula C8H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a butyl group. This compound is a colorless liquid with a pungent odor and is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Vorbereitungsmethoden
1-Butylpiperazine is typically synthesized by reacting piperazine with n-butanol. The reaction involves the initial formation of an intermediate N-butoxyl piperazine salt by reacting piperazine with cuprous chloride. This intermediate is then reacted with anhydrous hydrochloric acid and dehydrated at an appropriate temperature to yield this compound .
In industrial settings, the production of this compound may involve more efficient and scalable methods, but the fundamental reaction principles remain similar. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Butylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are typically N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced by other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products with high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
1-Butylpiperazine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used as a catalyst, solvent, and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 1-Butylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It is postulated to act as an agonist at certain receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Butylpiperazine can be compared with other piperazine derivatives, such as:
- 1-Methylpiperazine
- 1-Phenylpiperazine
- 1-Propylpiperazine
These compounds share a similar core structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific butyl group, which imparts distinct chemical and physical properties, influencing its reactivity and applications .
Eigenschaften
IUPAC Name |
1-butylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-3-6-10-7-4-9-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSVXVKIYYQWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329832 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5610-49-1 | |
| Record name | 1-Butylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30329832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-butylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-butylpiperazine, and how are these studied?
A1: this compound is an organic compound with a piperazine ring substituted with a butyl group. [] Its molecular formula is C8H18N2, and its molecular weight is 142.24 g/mol. [] Understanding the structure and properties of this compound is crucial for exploring its potential applications.
Q2: Can you provide an example of how this compound is being explored for potential applications in material science?
A2: Recent research has focused on incorporating amino-appended coumarin composites with this compound for capturing Pb2+ ions in aqueous solutions. [] While the specific role of this compound within this application requires further investigation, this highlights the potential of this compound in developing novel materials for environmental remediation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)

